molecular formula C13H22N2O4 B12596333 Ethyl 2-cyano-8-[(methoxymethyl)amino]-8-oxooctanoate CAS No. 647830-78-2

Ethyl 2-cyano-8-[(methoxymethyl)amino]-8-oxooctanoate

Cat. No.: B12596333
CAS No.: 647830-78-2
M. Wt: 270.32 g/mol
InChI Key: KQFMCHFGOCSHBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-cyano-8-[(methoxymethyl)amino]-8-oxooctanoate is a synthetic organic compound with a complex structure It is characterized by the presence of a cyano group, an ester functional group, and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-cyano-8-[(methoxymethyl)amino]-8-oxooctanoate typically involves multi-step organic reactions. One common method includes the cyanoacetylation of amines, where an amine reacts with ethyl cyanoacetate under specific conditions to form the desired product . The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyano-8-[(methoxymethyl)amino]-8-oxooctanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The ester and amino groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

Ethyl 2-cyano-8-[(methoxymethyl)amino]-8-oxooctanoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2-cyano-8-[(methoxymethyl)amino]-8-oxooctanoate involves its interaction with molecular targets through its functional groups. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis. These interactions can affect various biochemical pathways and molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-cyano-2-(hydroxyimino)acetate: Similar in structure but with a hydroxyimino group instead of an amino group.

    Ethyl cyanoacetate: A simpler compound with a cyano and ester group but lacking the amino functionality.

Uniqueness

Ethyl 2-cyano-8-[(methoxymethyl)amino]-8-oxooctanoate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it versatile for various applications in research and industry.

Properties

CAS No.

647830-78-2

Molecular Formula

C13H22N2O4

Molecular Weight

270.32 g/mol

IUPAC Name

ethyl 2-cyano-8-(methoxymethylamino)-8-oxooctanoate

InChI

InChI=1S/C13H22N2O4/c1-3-19-13(17)11(9-14)7-5-4-6-8-12(16)15-10-18-2/h11H,3-8,10H2,1-2H3,(H,15,16)

InChI Key

KQFMCHFGOCSHBI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCCCCC(=O)NCOC)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.